N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications
Application in Natural Synthesis of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound to N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, serves as an intermediate in the complete natural synthesis of antimalarial drugs. Chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as the catalyst. This process is significant for the development of antimalarial drugs, showcasing the potential pharmaceutical applications of similar compounds (Magadum & Yadav, 2018).
Role in Oxidative Radical Cyclization
The compound has been studied in the context of Mn(III)/Cu(II)-mediated oxidative radical cyclization. This process leads to the formation of erythrinanes, which are important in the synthesis of natural products, including Erythrina alkaloids. Such reactions demonstrate the compound's utility in complex organic syntheses and the development of bioactive molecules (Chikaoka et al., 2003).
Synthesis of Crispine A
A high-yielding cyclization of a derivative of this compound resulted in the formation of (±)-crispine A, a compound of interest in chemical research. This illustrates the compound's relevance in facilitating the synthesis of complex organic structures (King, 2007).
Antioxidant Activity in Coordination Complexes
Studies on pyrazole-acetamide derivatives, closely related to this compound, have shown significant antioxidant activity. These studies are crucial for understanding the biological activities and potential therapeutic applications of such compounds (Chkirate et al., 2019).
Inhibition of Fatty Acid Synthesis
Related chloroacetamide compounds have been studied for their ability to inhibit fatty acid synthesis in certain algae, suggesting potential applications in controlling harmful algal growth or as herbicides (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-30-16-7-5-15(6-8-16)25-12-11-23-21(22(25)27)31-14-20(26)24-18-10-9-17(28-2)13-19(18)29-3/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGQWRMHRWXXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.